![molecular formula C18H24N2O4 B13083317 (3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)
(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester
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Overview
Description
(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the hexahydro and ester groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable products.
Mechanism of Action
The mechanism of action of (3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Hexahydro derivatives: Compounds with similar hexahydro structures but different substituents.
Ester derivatives: Compounds with ester groups that may have different alkyl or aryl substituents.
Uniqueness
What sets (3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester apart is its specific combination of functional groups and stereochemistry
Biological Activity
The compound (3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 254.29 g/mol
- CAS Number : 1217622-72-4
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit promising anticancer activity by targeting fibroblast growth factor receptors (FGFRs). The abnormal activation of FGFRs is implicated in various cancers, making them a viable target for therapeutic intervention. For instance, a related compound demonstrated IC50 values against FGFR1, FGFR2, and FGFR3 in the nanomolar range, indicating strong inhibitory potential .
Analgesic and Sedative Effects
Research has shown that certain pyrrolo[3,4-c]pyridine derivatives possess analgesic and sedative properties. In animal models, these compounds were evaluated using the "hot plate" and "writhing" tests. Notably, some derivatives exhibited analgesic effects surpassing those of traditional analgesics like aspirin and morphine . The structure-activity relationship (SAR) studies suggested that modifications in the chemical structure could enhance these effects.
The biological activity of (3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine derivatives can be attributed to their ability to interact with specific biological targets:
- FGFR Inhibition : Compounds in this class inhibit the FGFR signaling pathway, which is crucial for tumor growth and metastasis.
- Opioid Receptor Modulation : Some derivatives may interact with opioid receptors to exert their analgesic effects without the high toxicity associated with conventional opioids.
Case Studies
- In vitro Studies on Cancer Cell Lines :
- Animal Models for Analgesia :
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₄ |
Molecular Weight | 254.29 g/mol |
CAS Number | 1217622-72-4 |
Anticancer IC50 (FGFR1) | 7 nM |
Analgesic Efficacy | Superior to Aspirin |
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-O-benzyl 7a-O-ethyl (3aR,7aR)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-,18+/m1/s1 |
InChI Key |
ARFIHETXHFXETN-QAPCUYQASA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CCN(C[C@H]1CNC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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